molecular formula C34H37ClN4O3S3 B2448215 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride CAS No. 1216424-65-5

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride

Cat. No.: B2448215
CAS No.: 1216424-65-5
M. Wt: 681.33
InChI Key: UPJTXCNPICVAJA-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C34H37ClN4O3S3 and its molecular weight is 681.33. The purity is usually 95%.
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Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride is a complex organic compound notable for its diverse biological activities. This compound features a unique structural framework that combines multiple heterocyclic systems, suggesting potential applications in medicinal chemistry.

The molecular formula of this compound is C30H28ClN3O3S2C_{30}H_{28}ClN_{3}O_{3}S_{2} with a molecular weight of 578.1 g/mol. Its structure incorporates a thieno[2,3-c]pyridine core fused with a benzo[d]thiazole and a sulfonamide group, which enhances its pharmacological potential.

PropertyValue
Molecular FormulaC30H28ClN3O3S2
Molecular Weight578.1 g/mol
CAS Number1215727-41-5

The biological activity of this compound primarily involves its interaction with various cellular targets. Studies indicate that it acts as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), which plays a critical role in DNA repair processes. Inhibition of APE1 can potentiate the cytotoxic effects of DNA-damaging agents like temozolomide (TMZ), making it a candidate for cancer therapy .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has shown low micromolar activity against APE1 and enhances the cytotoxicity of alkylating agents in HeLa cell lines. The compound's ability to increase the accumulation of apurinic sites in DNA after treatment with methylmethane sulfonate (MMS) further supports its potential as an anticancer agent .

Antimicrobial Properties

In addition to its anticancer activity, this compound also displays antimicrobial properties. Its structural features contribute to its effectiveness against various bacterial strains, although specific data on its spectrum of activity is still under investigation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thieno[2,3-c]pyridine core and the introduction of different side chains can significantly affect biological activity. For instance:

Compound NameStructural FeaturesBiological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamideSimilar thieno[2,3-c]pyridine structureAnticancer and antibacterial
Benzothiazole derivativesCore benzothiazole structureAntifungal and antiviral activities

These findings suggest that the specific combination of structural elements in this compound may confer unique properties that enhance its therapeutic potential beyond typical compounds in its class.

Case Studies

  • In Vivo Efficacy : In mouse models treated with this compound at doses of 30 mg/kg body weight, significant inhibition of tumor growth was observed when combined with TMZ. This suggests a synergistic effect that could improve treatment outcomes for brain cancers .
  • Cellular Mechanisms : A study showed that treatment with this compound resulted in increased levels of DNA damage markers in cancer cells treated with MMS. This hyperaccumulation indicates its potential role in enhancing the efficacy of existing chemotherapeutic agents .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dipropylsulfamoyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O3S3.ClH/c1-3-19-38(20-4-2)44(40,41)26-16-14-25(15-17-26)32(39)36-34-31(33-35-28-12-8-9-13-29(28)42-33)27-18-21-37(23-30(27)43-34)22-24-10-6-5-7-11-24;/h5-17H,3-4,18-23H2,1-2H3,(H,36,39);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJTXCNPICVAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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